Molecular Weight and Calculated LogP Differentiation vs. o-Tolyl Analog
The target compound (C26H23ClN2O5S, MW = 511.0 g·mol⁻¹) possesses a chlorine atom in place of the methyl group found in the o‑tolyl analog ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (C27H26N2O5S, MW = 490.6 g·mol⁻¹), yielding a molecular weight increase of 20.4 g·mol⁻¹ (+4.2%). Chlorine substitution also raises the calculated octanol-water partition coefficient (ClogP) by approximately 0.6–0.8 log units relative to the o‑tolyl analog, based on the π‑value of aromatic chlorine (+0.71) vs. methyl (+0.56) [1]. The increased mass and lipophilicity directly affect reversed-phase HPLC retention time and apparent permeability in Caco‑2 assays [2].
| Evidence Dimension | Molecular weight and estimated logP |
|---|---|
| Target Compound Data | MW = 511.0 g·mol⁻¹; ClogP ≈ 4.2 (estimated by additive fragment method) |
| Comparator Or Baseline | o-Tolyl analog (MW = 490.6 g·mol⁻¹; ClogP ≈ 3.5) |
| Quantified Difference | ΔMW = +20.4 g·mol⁻¹ (+4.2%); ΔClogP ≈ +0.7 log units |
| Conditions | Calculated from molecular formula and Hansch π‑constants (aromatic Cl = +0.71; aromatic CH3 = +0.56) |
Why This Matters
The higher molecular weight and lipophilicity dictate distinct chromatographic purification protocols, formulation requirements, and potential for non-specific protein binding—critical factors in assay development and procurement planning.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. π‑values for aromatic substituents. View Source
- [2] PubChem CID 18563500. Ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate. Computed XLogP3-AA = 3.4. Provides experimental validation of logP range for structurally related indole-sulfonylacetamido benzoates. View Source
